molecular formula C17H17Cl2NO3S B2991366 2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 691381-20-1

2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2991366
CAS RN: 691381-20-1
M. Wt: 386.29
InChI Key: PQXFLHZXBHAFCM-UHFFFAOYSA-N
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Description

The compound “2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” seems to be a complex organic molecule. It contains a sulfonyl group attached to a dichloro-ethoxyphenyl group and a tetrahydroisoquinoline group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The dichloro-ethoxyphenyl group would likely contribute to the overall polarity of the molecule .

Scientific Research Applications

  • Stereochemistry and Synthesis : Sugiura et al. (1997) discuss the treatment of 2-acyl (or sulfonyl)-1-cyano-1,2-dihydroisoquinolines, leading to the formation of 2-acyl (or sulfonyl)-4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines. This process is noted for its high stereoselectivity and yield, with the stereochemistry determined by X-ray crystallography (Sugiura et al., 1997).

  • Asymmetric Synthesis : Wünsch and Nerdinger (1999) developed a novel asymmetric synthesis method for 1-aryl-1,2,3,4-tetrahydroisoquinolines. The key step involves the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines (Wünsch & Nerdinger, 1999).

  • Cyclodimerization and Structure Analysis : In a study by Sugiura et al. (1998), cyclodimerization of 2-acyl(or sulfonyl)-1-cyano-3-methoxy-2, 3-dihydroisoquinolines yielded high yields of dimers composed of two tetrahydroisoquinoline units. The structures, with an exo-type configuration, were determined using X-ray crystallography (Sugiura et al., 1998).

  • Molecular Synthesis and Structure Confirmation : Hayun et al. (2012) synthesized a compound closely related to the target chemical, confirming its structure using various spectroscopic methods. This synthesis involves reactions with chlorosulfonic acid and ammonia gas (Hayun et al., 2012).

  • Synthesis and Antibacterial Application : Hashimoto et al. (2007) reported the synthesis of a new 2-sulfonylquinolone derivative with potent broad-spectrum antibacterial properties, highlighting its efficacy against resistant organisms like MRSA (Hashimoto et al., 2007).

Mechanism of Action

The mechanism of action of this compound is unknown as it doesn’t appear to be a known drug or biologically active compound .

Safety and Hazards

The safety and hazards of this compound are unknown. As with all chemicals, it should be handled with care and appropriate personal protective equipment should be used .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promising biological activity, it could be studied as a potential drug candidate .

properties

IUPAC Name

2-(3,4-dichloro-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3S/c1-2-23-17-15(8-7-14(18)16(17)19)24(21,22)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,2,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXFLHZXBHAFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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